molecular formula C9H8BrFO2 B1380000 2-(3-Bromo-5-fluorophenoxymethyl)oxirane CAS No. 1515051-28-1

2-(3-Bromo-5-fluorophenoxymethyl)oxirane

Cat. No. B1380000
CAS RN: 1515051-28-1
M. Wt: 247.06 g/mol
InChI Key: IAYLDVSLWMFGMD-UHFFFAOYSA-N
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Description

“2-(3-Bromo-5-fluorophenoxymethyl)oxirane” is a chemical compound with the CAS Number: 1515051-28-1 . It has a molecular weight of 247.06 . The compound is in liquid form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-((3-bromo-5-fluorophenoxy)methyl)oxirane . The InChI code for the compound is 1S/C9H8BrFO2/c10-6-1-7(11)3-8(2-6)12-4-9-5-13-9/h1-3,9H,4-5H2 .


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It has a molecular weight of 247.06 . The InChI code for the compound is 1S/C9H8BrFO2/c10-6-1-7(11)3-8(2-6)12-4-9-5-13-9/h1-3,9H,4-5H2 .

Scientific Research Applications

Stereoselective Formation and Applications

  • Research has demonstrated the stereoselective formation of oxiranes like 2-(fluoromethyl)oxiranes through reactions involving diazomethane with various ketones. These oxiranes can be further modified to create sulfur-free tertiary α-(fluoromethyl)carbinols, which have diverse applications in organic synthesis (Bravo et al., 1994).

Role in Orexin Receptor Mechanisms

  • Certain compounds structurally similar to 2-(3-Bromo-5-fluorophenoxymethyl)oxirane have been explored for their role in orexin receptor mechanisms. These studies involve understanding the modulation of feeding, arousal, stress, and drug abuse (Piccoli et al., 2012).

Use in Chiral Resolution

  • Oxiranes like 2-(fluoromethyl)oxirane have been utilized as chiral resolution reagents. They are efficient in reacting with various α-chiral primary and secondary amines, providing an important tool in stereochemistry (Rodríguez-Escrich et al., 2005).

Synthesis of Biological Agents

  • Compounds like 2-(fluoromethyl)oxirane have been key in the synthesis of biologically significant molecules, such as 2'-C-beta-fluoromethyluridine, which has potential applications in biochemical analysis and as a therapeutic agent (Dai & Piccirilli, 2003).

Synthesis of Fluorinated Chirons

  • The synthesis of optically pure oxiranes, such as 2-(fluoromethyl)oxiranes, from diazomethane and 1-fluoro-3-arylsulfinyl-2-propanone has been explored. These compounds serve as versatile intermediates in the production of various fluorinated organic molecules (Arnone et al., 1992).

Polymer Synthesis

  • Oxirane derivatives have been used in the synthesis of reactive polymers and oligomers. This includes the creation of materials like poly[(2-bromoethyl)oxirane], which have potential applications in biomaterials and contact lenses (Shih & Tirrell, 1984).

properties

IUPAC Name

2-[(3-bromo-5-fluorophenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c10-6-1-7(11)3-8(2-6)12-4-9-5-13-9/h1-3,9H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYLDVSLWMFGMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC(=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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